molecular formula C11H17N5 B11731779 N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11731779
M. Wt: 219.29 g/mol
InChI Key: ZLYIZDPBZBKAAY-UHFFFAOYSA-N
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Description

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. This reaction can be catalyzed by various agents, including iodine, which facilitates the formation of the pyrazole ring . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) at low temperatures under a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for pyrazole derivatives often involve eco-friendly methodologies, such as heterogeneous catalytic systems and ligand-free systems. These methods aim to reduce the environmental impact of the synthesis process while maintaining high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazole N-oxides, while reduction reactions can produce reduced pyrazole derivatives .

Scientific Research Applications

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and fluorescent dyes

Mechanism of Action

The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C11H17N5/c1-8-5-13-16(4)11(8)6-12-10-7-15(3)14-9(10)2/h5,7,12H,6H2,1-4H3

InChI Key

ZLYIZDPBZBKAAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNC2=CN(N=C2C)C

Origin of Product

United States

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